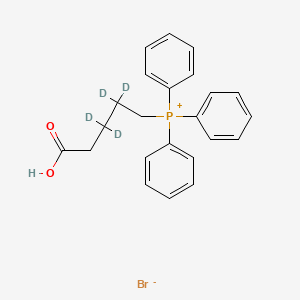

(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide

概要

説明

(4-カルボキシブチル-d4)トリフェニルホスホニウム (ブロミド) は、(4-カルボキシブチル)トリフェニルホスホニウムブロミドの重水素標識バージョンです。 この化合物は、ガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)などの様々な分析手法において、(4-カルボキシブチル)トリフェニルホスホニウムの定量のための内部標準として頻繁に使用されます 。重水素標識は、分析中に化合物をその非標識対応物と区別するのに役立ちます。

準備方法

合成経路と反応条件

(4-カルボキシブチル-d4)トリフェニルホスホニウム (ブロミド) の合成は、(4-カルボキシブチル)トリフェニルホスホニウムブロミドと重水素源との反応を含みます。 一般的な方法の1つには、重水素化された溶媒と試薬を使用して水素原子を重水素で置換することが含まれます .

工業的生産方法

この化合物の工業的生産は、通常、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度と収率を確保するための反応条件の慎重な管理が含まれます。 重水素化された試薬と溶媒の使用は、生産プロセス全体で重水素標識を維持するために重要です .

化学反応の分析

反応の種類

(4-カルボキシブチル-d4)トリフェニルホスホニウム (ブロミド) は、次のような様々な化学反応を起こします。

置換反応: ブロミドイオンは他の求核剤と置換されえます。

酸化還元反応: この化合物は酸化還元反応に参加し、その酸化状態を変化させることができます.

一般的な試薬と条件

置換反応: 一般的な試薬には、水酸化物イオンやアミンなどの求核剤が含まれます。

酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は様々なホスホニウム塩を生成する可能性があり、酸化還元反応は化合物の異なる酸化状態を生成する可能性があります .

科学研究への応用

(4-カルボキシブチル-d4)トリフェニルホスホニウム (ブロミド) は、科学研究においていくつかの応用があります。

科学的研究の応用

Cell Biology

Mitochondrial Targeting Agent

- This compound is primarily used as a mitochondrial targeting agent. Researchers utilize it to study mitochondrial function and dynamics within living cells. Its ability to selectively accumulate in mitochondria makes it invaluable for investigating mitochondrial-related diseases and cellular metabolism .

Drug Delivery Systems

Targeted Drug Delivery

- (4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide plays a crucial role in developing targeted drug delivery systems, particularly in cancer therapies. By enhancing the efficacy of treatments while minimizing side effects, it allows for more effective therapeutic interventions .

Pro-apoptotic Peptides Delivery

- It serves as a platform for delivering pro-apoptotic peptides directly into the mitochondria of tumor cells. This targeted approach is essential for inducing apoptosis selectively in cancer cells without affecting healthy tissues .

Organic Synthesis

Reagent in Organic Reactions

- The compound acts as an important reagent in various organic synthesis reactions. It facilitates the formation of complex molecules necessary for pharmaceutical development. Notably, it is used as an intermediate in synthesizing prostaglandins and their analogs, which are critical in treating various medical conditions .

Synthesis of Pharmaceutical Intermediates

- Specifically, it is involved in synthesizing bimatoprost, a drug used for treating glaucoma and ocular hypertension . The synthesis process typically includes reactions with other organic compounds to yield desired pharmaceutical intermediates.

Bioconjugation

Attachment of Biomolecules

- In bioconjugation processes, this compound allows for the attachment of biomolecules to surfaces or other molecules. This capability is essential for diagnostics and therapeutic applications where specific targeting of biomolecules is required .

Research on Reactive Oxygen Species

Investigation of Cellular Signaling

- The compound aids researchers in studying reactive oxygen species (ROS) and their roles in cellular signaling and oxidative stress. Understanding ROS is vital for elucidating mechanisms underlying various diseases, including cancer and neurodegenerative disorders .

Comprehensive Data Table

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Cell Biology | Mitochondrial targeting agent | Studies mitochondrial function |

| Drug Delivery Systems | Targeted delivery of drugs | Enhances treatment efficacy |

| Delivery of pro-apoptotic peptides | Induces apoptosis selectively | |

| Organic Synthesis | Reagent for complex molecule formation | Essential for pharmaceutical development |

| Intermediate for bimatoprost synthesis | Used in glaucoma treatment | |

| Bioconjugation | Attachment of biomolecules | Critical for diagnostics and therapeutics |

| Research on Reactive Oxygen Species | Investigation of ROS roles | Insights into disease mechanisms |

Case Study 1: Mitochondrial Dynamics

In a study investigating mitochondrial dynamics using this compound, researchers observed its accumulation in mitochondria during oxidative stress conditions. This accumulation was linked to changes in mitochondrial membrane potential and dynamics, providing insights into potential therapeutic targets for mitochondrial diseases.

Case Study 2: Cancer Therapy

A clinical research project utilized this compound to enhance the delivery of chemotherapeutic agents directly into cancer cells. The results demonstrated improved efficacy of the drugs with reduced systemic toxicity compared to conventional delivery methods.

作用機序

(4-カルボキシブチル-d4)トリフェニルホスホニウム (ブロミド) の作用機序は、ミトコンドリア標的化剤としての機能を伴います。トリフェニルホスホニウム部分は、化合物がミトコンドリア内に蓄積するのを助け、そこでその効果を発揮することができます。 重水素標識は、様々な生化学プロセスにおける化合物の追跡と定量に役立ちます .

類似の化合物との比較

類似の化合物

(4-カルボキシブチル)トリフェニルホスホニウムブロミド: この化合物の非重水素化バージョン。

トリフェニルホスホニウム誘導体: トリフェニルホスホニウム部分に似ていますが、官能基が異なる他の化合物.

独自性

(4-カルボキシブチル-d4)トリフェニルホスホニウム (ブロミド) の独自性は、分析アプリケーションにおいて明確な利点を提供する重水素標識にあります。 重水素原子は、正確な定量と追跡を可能にし、科学研究において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

(4-Carboxybutyl)triphenylphosphonium bromide: The non-deuterated version of the compound.

Triphenylphosphonium derivatives: Other compounds with similar triphenylphosphonium moieties but different functional groups.

Uniqueness

The uniqueness of (4-Carboxybutyl-d4)triphenylphosphonium (bromide) lies in its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms allow for precise quantification and tracking, making it a valuable tool in scientific research .

生物活性

(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide is a derivative of triphenylphosphonium (TPP) compounds, which are known for their ability to target mitochondria. This compound has gained interest in biomedical research due to its potential applications in drug delivery systems and cancer therapy. The biological activity of this compound is primarily linked to its mitochondrial targeting capabilities and its role in modulating cellular processes.

- Molecular Formula : C23H24BrO2P

- Molecular Weight : 443.31 g/mol

- Melting Point : 204-207 °C

- Solubility : Soluble in ethanol and methanol; insoluble in toluene and hexane .

The biological activity of this compound is primarily mediated through its interaction with mitochondrial membranes. The TPP moiety facilitates the selective accumulation of the compound within mitochondria due to the negative membrane potential characteristic of these organelles. This accumulation can lead to various biological effects:

- Reactive Oxygen Species (ROS) Modulation : The compound can influence ROS levels within cells, which plays a critical role in apoptosis and cellular signaling pathways .

- Mitochondrial Membrane Potential Alteration : By targeting mitochondria, this compound can affect the mitochondrial membrane potential, impacting ATP production and cellular metabolism .

Biological Activity and Applications

-

Cancer Therapy :

- This compound has been explored for its potential to deliver pro-apoptotic peptides specifically to cancer cells' mitochondria. This targeted delivery enhances the therapeutic efficacy while minimizing systemic toxicity .

- A study highlighted that TPP-based compounds could alter redox signaling pathways in cancer cells, potentially leading to increased apoptosis .

- Antimicrobial Activity :

- Neuroprotective Effects :

Case Study 1: Mitochondrial Targeting in Cancer Cells

A study conducted by Murphy et al. demonstrated the efficacy of TPP-conjugated compounds in selectively inducing apoptosis in cancer cells. The research found that these compounds could significantly enhance the accumulation of therapeutic agents within mitochondria, leading to improved anticancer activity compared to non-targeted therapies.

Case Study 2: Antimicrobial Activity

In a comparative analysis of various TPP derivatives, this compound showed promising results against specific bacterial strains. The study concluded that the compound's ability to disrupt mitochondrial function in bacteria could be harnessed for developing new antimicrobial treatments.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C23H24BrO2P |

| Molecular Weight | 443.31 g/mol |

| Melting Point | 204-207 °C |

| Solubility | Ethanol, Methanol (soluble), Toluene (insoluble) |

| Biological Applications | Cancer therapy, Antimicrobial activity |

特性

IUPAC Name |

(4-carboxy-2,2,3,3-tetradeuteriobutyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOSJPZSZWUDSK-DEHBLRELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42932-63-8 | |

| Record name | Phosphonium, (4-carboxybutyl-2,2,3,3-d4)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42932-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。